2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

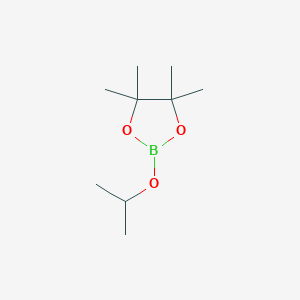

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8) is a boronic ester with the molecular formula C₉H₁₉BO₃ and a molecular weight of 186.06 g/mol. Its structure features a dioxaborolane ring substituted with four methyl groups and an isopropoxy group. Key physical properties include a density of 0.912 g/mL, a boiling point of 42°C (or 73°C at 15 mmHg), and a refractive index of 1.409 . This compound is moisture-sensitive and classified as a flammable liquid (UN1993) .

It is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronate source. Its utility stems from its stability under normal conditions and reactivity in lithium-bromine exchange reactions, enabling the synthesis of aryl- and heteroarylboronic esters . For example, it has been used to prepare thiophene-based building blocks for conductive polymers and bioactive molecules .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407552 | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61676-62-8 | |

| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Lithiation with n-Butyllithium

A widely adopted strategy involves the lithiation of aryl halides followed by borylation. For example, 1-bromo-3-(trifluoromethyl)benzene reacts with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by quenching with this compound to yield the aryl boronic ester in 86% yield. The procedure is outlined as follows:

-

Halogen-Lithium Exchange : n-BuLi deprotonates the aryl bromide, forming a lithium-aryl intermediate.

-

Borylation : The lithium species reacts with the borolane, transferring the boron group to the aromatic ring.

This method’s efficiency depends on the electrophilicity of the borolane and the stability of the lithium intermediate. Side reactions, such as protonation or dimerization, are mitigated by maintaining low temperatures (−78°C) and anhydrous conditions.

Grignard Reagent-Mediated Borylation

Grignard reagents offer an alternative to lithiation. For instance, i-PrMgCl reacts with substituted pyrazoles in THF at 0°C, followed by borolane addition, to afford the desired product in moderate yields (52–72%). The magnesium intermediate’s lower reactivity compared to lithium necessitates longer reaction times (12–18 hours) but improves functional group tolerance.

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

Reactions conducted in THF consistently outperform those in ethers or hydrocarbons due to THF’s ability to stabilize polar intermediates. For example, lithiation-borylation of 4-bromodiphenyl ether in THF at −78°C achieves a 72% yield, whereas analogous reactions in hexane yield <50%. Elevated temperatures (>0°C) often lead to decomposition, as observed in attempts to synthesize 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Stoichiometry and Additives

Stoichiometric excess of HBpin (2 equiv relative to ester) is critical for complete conversion, as lower equivalents result in unreacted starting material. Additives such as hexamethylbenzene (HMB, 10 mol%) act as internal standards for reaction monitoring via ¹H NMR, ensuring accurate yield calculations.

Industrial-Scale Synthesis and Purification

Industrial routes prioritize cost-effectiveness and safety. TCI America’s protocol uses isopropyl boronate and pinacolborane in a solvent-free, continuous flow reactor, achieving >98% purity (GC titration). Key steps include:

-

Continuous Mixing : Reagents are pumped through a heated (80°C) reactor with a residence time of 30 minutes.

-

Distillation : The crude product is distilled under reduced pressure (boiling point: 80°C), removing volatile byproducts.

This method minimizes waste and energy consumption, aligning with green chemistry principles.

Challenges and Practical Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Borylation: It is used to borylate arenes, forming boronic acid esters.

Suzuki Coupling: This compound is a precursor in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions:

Borylation: Typically involves the use of palladium catalysts and bases such as potassium carbonate.

Suzuki Coupling: Requires palladium catalysts and bases like sodium hydroxide or potassium phosphate.

Major Products:

Borylation: Produces boronic acid esters.

Suzuki Coupling: Results in the formation of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a crucial reagent in organic chemistry, particularly for the synthesis of boron-containing compounds. It facilitates the formation of carbon-carbon bonds through various coupling reactions such as the Suzuki reaction. This application is vital for creating complex organic molecules essential in pharmaceuticals and materials science.

Key Uses:

- Synthesis of fluorenylborolane.

- Borylation of arenes to produce diverse organic compounds.

Pharmaceutical Development

In the pharmaceutical industry, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as an important intermediate in drug synthesis. It enhances the efficacy and bioavailability of drug candidates by serving as a building block for various pharmaceuticals targeting multiple diseases.

Key Contributions:

- Development of new drug formulations.

- Improvement in the efficiency of drug synthesis processes.

Material Science

The compound is employed in formulating advanced materials such as polymers and coatings. Its incorporation into these materials improves thermal stability and mechanical properties, making it suitable for high-performance applications.

Applications:

- Development of high-performance polymers.

- Formulation of durable coatings with enhanced properties.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals. It contributes to formulating pesticides and herbicides that are more effective and environmentally friendly.

Significance:

- Creation of sustainable agricultural products.

- Enhancement of crop protection strategies.

Analytical Chemistry

This compound is also significant in analytical chemistry where it is used for detecting and quantifying various substances. Its high sensitivity and specificity make it a valuable tool in laboratory settings.

Applications:

- Development of sensitive analytical methods.

- Quantification of chemical substances in complex mixtures.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Pharmaceutical Chemistry | Demonstrated improved bioavailability of drug candidates when using this compound as an intermediate. |

| Study 2 | Organic Synthesis | Showed successful borylation reactions leading to complex organic structures essential for drug development. |

| Study 3 | Material Science | Found that polymers synthesized with this compound exhibited superior thermal stability compared to traditional materials. |

| Study 4 | Agricultural Chemistry | Reported enhanced efficacy of herbicides formulated with this compound compared to conventional options. |

| Study 5 | Analytical Methods | Developed a novel assay utilizing this compound that improved detection limits for target analytes in environmental samples. |

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form boronic acid esters through borylation reactions. The compound interacts with palladium catalysts to facilitate the transfer of the boron moiety to the target molecule. This process is crucial in Suzuki coupling reactions, where the boronic acid ester reacts with an aryl halide to form a biaryl compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar dioxaborolane derivatives differ primarily in their substituents, which dictate reactivity and applications:

Stability and Handling

- Moisture Sensitivity : All dioxaborolanes are moisture-sensitive, but the isopropoxy derivative’s lower molecular weight and volatility (boiling point 42°C) necessitate careful storage .

- Flammability : Classified under UN1993, similar to other low-molecular-weight boronic esters .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|

| 2-Isopropoxy-dioxaborolane | 186.06 | 42 | 0.912 | 1.409 |

| 2-(4-Iodophenyl)-dioxaborolane | 312.01 | N/A | N/A | N/A |

| 2-(Thiophen-2-yl)-dioxaborolane | 210.11 | N/A | N/A | N/A |

Biologische Aktivität

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 61676-62-8) is an organoboron compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This compound is structurally characterized by a boronate ester functional group, which plays a crucial role in its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of 186.06 g/mol. It is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉BO₃ |

| Molecular Weight | 186.06 g/mol |

| Purity | ≥ 97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Physical State | Liquid |

Anticancer Properties

Recent studies have highlighted the compound's potential as a reactivator of the tumor suppressor protein p53. The biological activity of this compound was evaluated in various cancer cell lines:

- Reactivation of p53 : The compound has been shown to enhance the transcriptional activity of p53 by inhibiting its negative regulator MDM2. In assays using SJSA-1 cells (a model for osteosarcoma), it demonstrated a dose-dependent increase in p21 and MDM2 levels, indicating effective p53 reactivation .

- Cell Viability Assays : In vitro studies indicated that the compound exhibited significant antiproliferative effects on cancer cells with wild-type p53. The IC50 values for cell growth inhibition were reported to be around 0.83 µM in specific assays .

- Mechanism of Action : The interaction between the compound and MDM2 was elucidated through structural studies that revealed binding affinities comparable to known inhibitors like Nutlin-3a . This suggests that this compound may serve as a scaffold for developing more potent MDM2 antagonists.

Toxicity and Selectivity

While exploring its therapeutic potential, researchers also assessed the toxicity profile of this compound. Preliminary findings suggest a relatively low toxicity towards normal cells when compared to its efficacy against cancerous cells . This selectivity is crucial for therapeutic applications as it minimizes adverse effects.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound aimed at enhancing biological activity against various cancer types:

Q & A

Q. What are the primary synthetic applications of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic chemistry?

Methodological Answer: This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds, enabling the synthesis of biaryl and heteroaryl derivatives. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in solvents like THF or DMF.

- Substrate Scope : Compatible with aryl halides (Br, I) and triflates. The isopropoxy group enhances solubility and stabilizes the boronate intermediate .

- Example Application : Synthesis of α-aminoboronic acids via coupling with amino-containing electrophiles, critical for protease inhibition studies .

Q. Table 1: Key Applications

| Application | Conditions/Catalysts | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalysts, base, THF/DMF | |

| Photoredox Coupling | Ir catalyst, visible light | |

| α-Aminoboronic Acid Synthesis | Amine electrophiles |

Q. How should this compound be stored and handled to maintain stability?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in a tightly sealed container. Moisture sensitivity necessitates the use of molecular sieves or desiccants .

- Handling : Use anhydrous solvents and glovebox techniques. Avoid exposure to air or protic solvents to prevent hydrolysis.

- Safety : Follow precautionary codes (P233, P243, P280) for flammability and reactivity .

Q. Table 2: Physical and Safety Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₉BO₃ | |

| Molecular Weight | 186.06 g/mol | |

| Density | 1.059 g/mL at 25°C | |

| Purity | ≥97.0% (GC) | |

| Hazard Codes | Flammable, moisture-sensitive |

Advanced Research Questions

Q. How can reaction yields be optimized in Ir-catalyzed photoredox coupling with carbonyl compounds?

Methodological Answer:

- Catalyst System : Use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as the photocatalyst with a sacrificial reductant (e.g., Hünig’s base).

- Light Source : Blue LEDs (450–470 nm) for efficient excitation.

- Substrate Design : Electron-deficient carbonyls (e.g., ketones, aldehydes) enhance reactivity.

- Mechanistic Insight : The boronic ester acts as a radical acceptor, with the Ir catalyst facilitating single-electron transfer (SET) pathways .

Q. How do steric effects from the isopropoxy group influence cross-coupling efficiency?

Methodological Answer:

- Steric Hindrance : The isopropoxy group reduces undesired protodeboronation but may slow transmetallation in bulky substrates.

- Electronic Effects : Electron-donating isopropoxy stabilizes the boronate, improving compatibility with electron-rich aryl halides.

- Experimental Validation : Compare coupling rates with analogs (e.g., methoxy-substituted boronic esters) via kinetic studies .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:

Q. How to resolve contradictions in cross-coupling yields across different Pd catalysts?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos).

- Ligand Effects : Bulky ligands mitigate oxidative addition barriers for aryl chlorides.

- Case Study : Lower yields with Pd(PPh₃)₄ in electron-rich systems may require additives (e.g., CsF) to stabilize intermediates .

Q. What role does this compound play in synthesizing boron-containing heterocycles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.